Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-10(14)8-9(16-11(12)13-8)7-5-3-2-4-6-7/h2-6H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNMSTRVGQEASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349820 | |
| Record name | methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115174-39-5, 80625-18-9 | |
| Record name | methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Hantzsch Thiazole Synthesis Framework
The Hantzsch thiazole synthesis remains a foundational method for constructing 2-aminothiazole derivatives. For methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, this approach involves reacting α-bromo-β-phenylacetoacetate with thiourea under refluxing ethanol. The α-bromo carbonyl precursor is synthesized via bromination of methyl β-phenylacetoacetate using N-bromosuccinimide (NBS) in carbon tetrachloride. Cyclocondensation proceeds via nucleophilic attack of the thiourea sulfur at the α-carbon, followed by ring closure to form the thiazole nucleus.
Key Parameters:
-
Molar Ratio : A 1:1.2 stoichiometry of α-bromoester to thiourea minimizes dimerization byproducts.
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Solvent : Ethanol achieves 78–82% yield, while dimethylformamide (DMF) improves solubility but reduces regioselectivity.
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Temperature : Reflux at 80°C for 6 hours optimizes ring formation without degrading the amino group.
Byproduct Formation and Mitigation
Common byproducts include:
-
Dimeric thiazoles : Formed via radical coupling at high temperatures (>90°C).
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Hydrolyzed carboxylates : Result from trace moisture; mitigated by molecular sieves.
Table 1: Hantzsch Synthesis Byproducts and Remedies
| Byproduct | Cause | Mitigation Strategy |
|---|---|---|
| Thiazole dimer (C₁₆H₁₄N₄O₂S₂) | Elevated temperature | Maintain reflux ≤80°C |
| Methyl β-phenylacetoacetate | Incomplete bromination | Use excess NBS (1.3 equiv) |
| Thiourea oligomers | Prolonged reaction time | Limit cyclization to 6 hours |
Bromination-Cyclization Sequential Methodology
Chemoselective α-Bromination of β-Ethoxyacrylate Esters
Adapting protocols from antineoplastic agent synthesis, methyl β-ethoxyacrylate undergoes α-bromination using NBS in a dioxane-water (1:1) system at −10°C. This step achieves >90% conversion with minimal over-bromination due to the electron-withdrawing ethoxy group.
Reaction Conditions:
-
Solvent System : Dioxane/water enhances NBS solubility while stabilizing the bromonium intermediate.
-
Temperature Gradient : Gradual warming from −10°C to 25°C prevents exothermic decomposition.
One-Pot Cyclization with Thiourea
The brominated intermediate is treated with thiourea (1.1 equiv) and heated to 80°C for 2 hours, inducing cyclization. This method achieves 95% yield by avoiding intermediate isolation.
Table 2: Bromination-Cyclization Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| NBS Equivalents | 1.05 | Maximizes α-selectivity |
| Thiourea Addition Rate | Slow (30 min) | Reduces oligomers |
| Final Heating Duration | 2 hours | Completes ring closure |
Multi-Step Synthesis via Intermediate Carboxylic Acids
Hydrolysis of Preformed Thiazole Carboxylic Acids
2-Amino-5-phenylthiazole-4-carboxylic acid, synthesized via Hantzsch methods, is esterified using methanol and thionyl chloride. This two-step approach isolates the carboxylic acid intermediate, enabling rigorous purity analysis.
Esterification Protocol:
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Acid Activation : Treat the carboxylic acid (1 equiv) with SOCl₂ (2 equiv) in dry toluene at 0°C.
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Methanol Quench : Add methanol (5 equiv) dropwise, stir at 25°C for 12 hours.
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Yield : 85–88% after silica gel chromatography (ethyl acetate/hexane).
Challenges in Direct Esterification
-
Competitive Aminolysis : The 2-amino group reacts with activated carboxylic acids, forming undesired amides.
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Mitigation : Use of bulky alcohols (e.g., tert-butanol) or protective groups (Boc) on the amine.
Industrial-Scale Production Considerations
Continuous Flow Reactor Adaptations
Translating batch protocols to flow systems enhances scalability:
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Bromination Step : A microreactor with 2-minute residence time at 10°C improves NBS utilization by 20%.
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Cyclization Step : Tubular reactors operating at 120°C reduce reaction time to 30 minutes.
Table 3: Batch vs. Flow Process Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| Bromination Efficiency | 78% | 94% |
| Cyclization Time | 2 hours | 0.5 hours |
| Annual Output (kg) | 150 | 1,200 |
Green Chemistry Innovations
-
Solvent Recycling : 90% dioxane recovery via fractional distillation.
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Catalyst-Free Conditions : Thiourea-mediated cyclization eliminates metal catalysts, reducing waste.
Comparative Analysis of Synthetic Routes
Table 4: Route Efficiency and Limitations
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Hantzsch Synthesis | 82 | 95 | Moderate |
| Bromination-Cyclization | 95 | 98 | High |
| Multi-Step Esterification | 87 | 99 | Low |
Scientific Research Applications
Pharmaceutical Applications
The compound is explored as a lead candidate in drug development due to its biological activities:
- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate has been investigated for its efficacy against various bacterial strains. Preliminary studies indicate that modifications of this compound can enhance its antimicrobial potency.
- Antitumor Potential : Research indicates that thiazole derivatives possess antitumor properties. This compound's structural features may allow it to interact with cellular targets involved in cancer progression. Ongoing studies are evaluating its effectiveness in different cancer cell lines.
Case Study: Antimicrobial Efficacy
A study published in 2023 examined the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong potential for development into an antimicrobial agent.
Agricultural Applications
The compound is also being researched for its use as an agricultural chemical:
- Pesticide Development : Due to its antimicrobial properties, this compound can be utilized in developing new pesticides. Its ability to inhibit fungal growth makes it a candidate for protecting crops from fungal pathogens.
Material Science Applications
In material science, the compound serves as a building block for synthesizing various functional materials:
- Organic Synthesis : The presence of both amino and carboxylic acid functional groups allows this compound to act as a versatile intermediate in organic synthesis. It can be used to create more complex molecules with tailored properties for specific applications .
Comparative Analysis of Thiazole Derivatives
The following table summarizes some notable thiazole derivatives that share structural similarities with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate | Isopropyl group instead of phenyl | Exhibits different biological properties |
| Methyl 2-amino-4-methylthiazole | Methyl substitution on the thiazole ring | Potentially different reactivity |
| Methyl 2-amino-thiazole derivatives | Varied substituents on the thiazole ring | Broad range of biological activities |
Mechanism of Action
The biological activity of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact mechanism of action can vary depending on the specific biological target.
Comparison with Similar Compounds
Substituent Effects at Position 5
a) Electron-Withdrawing vs. Electron-Donating Groups
- Trifluoromethyl (CF₃) Substitution: Methyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate (CAS: 1086375-61-2) replaces the phenyl group with a CF₃ group. This compound may exhibit improved metabolic stability in drug design compared to the phenyl analogue .
- Isopropyl Substitution: Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate (CAS: N/A) features an alkyl group at position 3. The isopropyl group increases lipophilicity, which could improve membrane permeability but reduce solubility. Crystallographic studies show that this derivative forms N–H⋯N and N–H⋯O hydrogen bonds, creating a supramolecular network distinct from the phenyl analogue .
b) Substituted Phenyl Groups
- Chlorophenyl Derivatives: Methyl 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate (CAS: 864437-22-9) introduces a chloro substituent on the phenyl ring. This derivative is priced at $69/mg (Santa Cruz Biotechnology, sc-328334) .
- Methoxyphenyl Derivatives: Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate (CAS: 860784-56-1) includes a methoxy group, which is electron-donating. This substituent may enhance π-π interactions in crystal packing and modulate pharmacokinetic properties such as absorption and distribution .
Substituent Effects at Position 2
a) Amino vs. Bromo Groups
- Bromo Substitution: Methyl 2-bromo-5-isopropyl-1,3-thiazole-4-carboxylate (CAS: 81569-28-0) replaces the amino group with bromine. Bromine’s leaving-group ability makes this compound reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the amino-substituted analogue, which is more suited for condensation reactions .
b) Aromatic vs. Aliphatic Amines
- Diphenylamino Derivatives: Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate (CAS: N/A) features a bulky diphenylamino group. Crystallographic data (monoclinic, space group P2₁/c) confirm a planar thiazole ring with a dihedral angle of 5.15° between the thiazole and phenyl rings .
Ester vs. Carboxylic Acid Derivatives
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (CAS: 33763-20-1) lacks the methyl ester, instead having a free carboxylic acid. This group increases hydrophilicity and acidity (pKa ~3–4), making it more suitable for salt formation or coordination chemistry compared to the ester analogue .
Crystallographic and Spectroscopic Data
- The thiazole ring in Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is planar, with bond lengths consistent with other thiazole derivatives (C–S: ~1.74 Å, C–N: ~1.30 Å). The phenyl and thiazole rings are nearly coplanar, facilitating π-stacking .
- In contrast, trifluoromethyl-substituted derivatives (e.g., Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate) exhibit distorted geometries due to steric clashes between CF₃ and adjacent groups .
Antimicrobial Activity
For example, compounds with electron-withdrawing groups (e.g., CF₃) showed enhanced efficacy against E. coli and C. albicans, suggesting substituent-dependent bioactivity .
Key Data Table
Biological Activity
Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and research findings.
Overview of Thiazole Compounds
Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. The thiazole ring system contributes to the bioactivity of these compounds through various mechanisms, such as enzyme inhibition and receptor interaction. This compound exemplifies this class with promising pharmacological profiles.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It may inhibit key enzymes or receptors involved in various biological pathways. For instance, studies suggest that this compound can effectively inhibit the enzyme mtFabH, a target in the treatment of tuberculosis caused by Mycobacterium tuberculosis .
Antimicrobial Activity
This compound has shown notable activity against M. tuberculosis, with a minimum inhibitory concentration (MIC) of 0.06 µg/ml (approximately 240 nM) . This potency positions it as a potential candidate for developing new anti-tubercular therapies. The compound's mechanism involves binding to the active site of mtFabH, disrupting fatty acid synthesis essential for bacterial survival.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, this compound has been evaluated for its anticancer properties with promising results. In vitro studies have demonstrated that modifications in the phenyl ring can enhance cytotoxic activity against cancer cells .
Structure-Activity Relationships (SAR)
The structure of this compound plays a crucial role in its biological activity. Key observations include:
| Substituent | Effect on Activity |
|---|---|
| Methyl group (C5) | Enhances electron donation and increases activity |
| Phenyl ring position | Variations in substitution lead to different levels of cytotoxicity |
| Amino group (C2) | Essential for binding interactions with target proteins |
Studies have shown that specific substitutions can significantly alter the compound's potency against different cancer cell lines .
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiazole derivatives in treating infectious diseases and cancer:
- Antitubercular Activity : A study identified Methyl 2-amino-5-benzylthiazole-4-carboxylate as a potent inhibitor against M. tuberculosis, outperforming traditional treatments like isoniazid (INH) .
- Cytotoxicity Against Cancer Cells : Research demonstrated that thiazoles with specific substitutions exhibited IC50 values lower than established anticancer drugs like doxorubicin, indicating their potential as effective chemotherapeutics .
- Antiviral Properties : Some derivatives have shown promise as antiviral agents against flaviviruses, suggesting broader therapeutic applications beyond antimicrobial and anticancer activities .
Q & A
Basic: What are the optimal synthetic routes for Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves cyclocondensation of substituted thioureas with α-halo carbonyl compounds. For example, methyl 2-chloro-5-phenylthiazole-4-carboxylate can be aminated using ammonia or ammonium acetate under reflux in ethanol . Key factors include:
- Temperature control : Excessively high temperatures (>100°C) may degrade the amino group.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate stability but require careful pH adjustment to avoid side reactions.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) enhances regioselectivity in thiazole ring formation.
Yield optimization often involves iterative adjustments to molar ratios (e.g., 1:1.2 for thiourea:haloester) and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Advanced: How can crystallographic data resolve discrepancies in reported bond lengths of the thiazole ring?
Answer:
Conflicting bond lengths (e.g., C-S vs. C-N distances) arise from variations in measurement techniques or crystallographic refinement parameters. For this compound derivatives:
| Bond | Reported Length (Å) | Source |
|---|---|---|
| C(2)-N(1) | 1.32 ± 0.02 | Kennedy et al. |
| C(5)-S(1) | 1.71 ± 0.01 | Jiang et al. |
| Discrepancies are resolved by: |
- High-resolution XRD : Use synchrotron radiation (λ < 1 Å) to reduce thermal motion artifacts.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-stacking in phenyl-substituted analogs) that distort bond metrics .
- SHELX refinement : Constraints like "AFIX 66" for amino groups improve model accuracy .
Basic: What spectroscopic techniques are critical for characterizing purity and functional groups?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., NH₂ protons at δ 6.8–7.2 ppm as broad singlets) .
- FTIR : Validate carbonyl (C=O stretch at ~1700 cm⁻¹) and amino groups (N-H bend at ~1600 cm⁻¹) .
- HPLC-UV/MS : Assess purity (>95%) using C18 columns (acetonitrile/water gradient) and monitor [M+H]⁺ ions (m/z ~235 for the parent compound) .
Advanced: How does substituent electronic effects (e.g., phenyl vs. trifluoromethyl) modulate bioactivity?
Answer:
Comparative studies on analogs reveal:
- Phenyl groups : Enhance π-π stacking with hydrophobic enzyme pockets (e.g., COX-2 inhibition IC₅₀ = 12 µM) .
- Electron-withdrawing groups (CF₃) : Increase electrophilicity at C(4), improving reactivity in nucleophilic substitution but reducing metabolic stability .
- Amino group : Participates in hydrogen bonding with Asp189 in thrombin, as shown in docking studies (AutoDock Vina, ΔG = -8.2 kcal/mol) .
Methodological note: Use Hammett σ constants to predict substituent effects on reaction rates (ρ = +1.2 for thiazole alkylation) .
Basic: What are common side products during synthesis, and how are they mitigated?
Answer:
- Over-alkylation : Occurs at the amino group if excess methylating agent (e.g., CH₃I) is used. Mitigated by stepwise addition at 0°C .
- Oxidative dimerization : Forms disulfide bridges under aerobic conditions. Use inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT) .
- Hydrolysis of ester : Avoid aqueous workup at high pH; use anhydrous MgSO₄ for drying .
Advanced: How do solvent polarity and counterion choice affect crystallization outcomes?
Answer:
- Polar solvents (EtOH/H₂O) : Yield needle-like crystals (P2₁/c space group) with Z′ = 1, but may trap solvent molecules as lattice water .
- Nonpolar solvents (hexane) : Produce blocky crystals with higher melting points (mp 148–149°C) but slower nucleation rates .
- Counterion effects : Trifluoroacetate salts improve solubility for X-ray analysis, while chloride salts favor π-stacking interactions .
Basic: What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?
Answer:
- *DFT (B3LYP/6-31G)**: Calculates Fukui indices (f⁻ > 0.1 at C(5)) to identify electrophilic centers .
- Molecular dynamics (AMBER) : Simulates solvation effects on transition states (ΔG‡ = 18.3 kcal/mol in DMSO) .
- pKa prediction (MarvinSuite) : Estimates amino group basicity (pKa ~4.7), critical for pH-dependent reactions .
Advanced: How to reconcile conflicting bioactivity data across cell lines?
Answer:
Discrepancies (e.g., IC₅₀ = 5 µM in HeLa vs. 25 µM in MCF-7) arise from:
- Membrane permeability : LogP = 1.8 limits diffusion in lipid-rich MCF-7 membranes .
- Metabolic stability : CYP3A4-mediated oxidation varies by cell line; use LC-MS/MS to quantify intact compound .
- Off-target effects : RNA-seq profiling identifies unintended kinase inhibition (e.g., JAK2 in HeLa) .
Basic: What storage conditions prevent degradation of the compound?
Answer:
- Temperature : Store at -20°C in sealed amber vials to avoid photodegradation.
- Humidity : Use desiccants (silica gel) to prevent ester hydrolysis (t₁/₂ = 6 months at 40% RH) .
- Solubility : Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles (>3× reduces activity by 15%) .
Advanced: How does isotopic labeling (²H/¹³C) aid in metabolic pathway tracing?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
